2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
Description
Properties
IUPAC Name |
2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUATQZYDYSZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves the following steps:
Formation of Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Introduction of Boc-Protected Amino Group: The Boc-protected amino group is introduced through nucleophilic substitution or other suitable reactions.
Formation of the Final Compound: The intermediate is reacted with a suitable carboxylic acid derivative to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under strong oxidizing conditions.
Reduction: The Boc-protected amino group can be reduced to form the free amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while reduction may yield the free amine.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₇H₂₇NO₄
- Molecular Weight : 309.40 g/mol
- IUPAC Name : (2S)-2-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
- CAS Number : 361441-97-6
This compound features an adamantane structure, which is known for its rigidity and stability, making it a valuable scaffold in drug design.
Medicinal Chemistry Applications
- Pharmaceutical Intermediates :
- Drug Development :
- Biological Activity :
Case Study 1: Synthesis and Biological Evaluation
A study published in a peer-reviewed journal focused on synthesizing various derivatives of 2-(adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid. The derivatives were evaluated for their anti-inflammatory properties using in vitro assays. Results indicated that certain modifications significantly increased their potency compared to the parent compound .
Case Study 2: Neuroprotective Effects
Another research project investigated the neuroprotective effects of adamantane derivatives, including this compound, on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could mitigate cell death and promote cell survival, highlighting their potential in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (2S)-2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
- Molecular Formula: C₁₇H₂₇NO₄
- Molecular Weight: 309.406 g/mol (average mass); 309.194008 g/mol (monoisotopic mass)
- Stereochemistry : Contains one stereocenter with (S)-configuration .
- Key Functional Groups: Adamantane moiety: Enhances lipophilicity and metabolic stability. tert-Butoxycarbonyl (Boc) group: Protects the amino group during synthesis. Carboxylic acid: Provides reactivity for conjugation or salt formation.
- Synonyms: Includes (S)-adamantan-1-yl[(tert-butoxycarbonyl)amino]acetic acid and MDL number N-Boc-L-Adamantylglycine .
This compound is utilized in peptide synthesis and drug development due to its rigid adamantane core and Boc-protected amine, which improve stability and bioavailability.
Comparison with Similar Compounds
Stereoisomeric Variants
Compound: (R)-2-((3R,5R,7R)-Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
- Key Difference : (R)-configuration at the stereocenter.
- Molecular Formula: C₁₇H₂₇NO₄ (identical to the S-enantiomer).
- Implications : Enantiomeric differences can drastically alter biological activity. For example, the (S)-form may exhibit superior target binding or metabolic stability compared to the (R)-form.
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Configuration | S | R |
| Availability | Available | Discontinued |
| Molecular Weight (g/mol) | 309.406 | 309.406 |
Hydroxylated Adamantane Derivatives
Compound: (2S)-2-((Tert-Butoxycarbonyl)Amino)-2-(3-Hydroxyadamantan-1-Yl)Acetic Acid
- Key Difference : Introduction of a hydroxyl group at the 3-position of the adamantane ring.
- Molecular Formula: C₁₇H₂₇NO₅ (vs. C₁₇H₂₇NO₄ for the parent compound).
- Impact :
| Property | Parent Compound | 3-Hydroxy Derivative |
|---|---|---|
| Molecular Formula | C₁₇H₂₇NO₄ | C₁₇H₂₇NO₅ |
| Functional Modification | None | 3-OH on adamantane |
| Applications | Peptide synthesis | Targeted drug delivery |
Adamantane-Containing Structural Analogs
Compound : 2-(Adamantan-1-yl)-1,3-bis(4-methyl-phenyl)propan-2-ol
- Key Difference: Replacement of the Boc-protected amino acid with a di(4-methylphenyl)propanol group.
- Molecular Formula : C₂₇H₃₄O
- Structural Insights :
- Applications: Potential use in materials science or as a hydrophobic scaffold.
Boc-Protected Non-Adamantane Compounds
Compound : 2-({1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-3-yl}oxy)acetic acid
- Key Difference : Pyrrolidine ring replaces adamantane.
- Molecular Formula : C₁₄H₂₄N₂O₅S
- Functional Comparison :
- The Boc group is retained, but the pyrrolidine moiety introduces conformational flexibility.
- Lower molecular rigidity compared to adamantane derivatives .
Biological Activity
2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid, also known by its CAS number 361441-97-6, is a compound that has garnered interest due to its potential biological activities. This compound features an adamantane structure, which is known for its stability and unique properties, making it a valuable scaffold in medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can influence the biological interactions of the compound.
The biological activity of 2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is hypothesized to involve its interaction with various biological targets, particularly enzymes and receptors involved in metabolic pathways. The adamantane moiety may enhance lipophilicity and membrane permeability, facilitating cellular uptake and interaction with target sites.
In Vitro Studies
Recent studies have explored the inhibitory effects of derivatives containing the adamantane structure on specific enzymes. For instance, compounds similar to 2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid have shown promising results against the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a critical role in glucocorticoid metabolism.
| Compound | IC50 (µM) | Inhibition (%) |
|---|---|---|
| 2-(Adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | 0.31 | 82.82 |
| Carbenoxolone | - | Reference |
The most active compounds derived from similar structures exhibited IC50 values comparable to established inhibitors like carbenoxolone, indicating potential therapeutic applications in conditions such as Cushing’s syndrome and metabolic disorders .
Case Studies
A study investigating novel thiazole derivatives with adamantane components reported that specific modifications led to enhanced inhibition of 11β-HSD1. The presence of the adamantane ring was crucial for maintaining high inhibitory activity, suggesting that structural features significantly influence biological efficacy .
Pharmacological Implications
The biological activities observed in vitro suggest that compounds like 2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid could be developed into therapeutic agents targeting metabolic syndromes and related disorders. The ability to inhibit key metabolic enzymes positions these compounds as candidates for further development and clinical testing.
Q & A
Basic: What are the critical steps in synthesizing 2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including protective group installation (e.g., tert-butoxycarbonyl [Boc]) and coupling with the adamantane moiety. Key steps include:
- Protection of the amino group using Boc anhydride under basic conditions (e.g., DIPEA in THF) to prevent unwanted side reactions .
- Coupling reactions with adamantane derivatives, requiring catalysts like HATU or DCC/DMAP to enhance reactivity .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to achieve >95% purity .
Optimization : Systematically vary solvent polarity (DMF vs. THF), temperature (0°C to reflux), and catalyst loading. Monitor reaction progress using TLC or LC-MS to identify optimal yields .
Basic: Why is the tert-butoxycarbonyl (Boc) group preferred for amino protection in this compound, and what are its limitations?
The Boc group is favored for its:
- Stability : Resists acidic/basic conditions during subsequent reactions, unlike Fmoc, which is base-labile .
- Ease of Removal : Cleaved under mild acidic conditions (e.g., TFA in DCM) without damaging the adamantane core .
Limitations : Boc protection may require anhydrous conditions to prevent premature deprotection. Incompatible with strong nucleophiles or high-temperature reactions, which could lead to carbamate decomposition .
Advanced: How can computational modeling (e.g., quantum chemistry) predict reactivity or stability of this compound in novel reactions?
Integrate quantum chemical calculations (e.g., DFT) to:
- Map Reaction Pathways : Identify transition states and intermediates for adamantane-Boc coupling, reducing trial-and-error experimentation .
- Predict Stability : Calculate bond dissociation energies (BDEs) to assess susceptibility to hydrolysis or thermal degradation .
- Screen Solvent Effects : Use COSMO-RS simulations to select solvents that maximize solubility and minimize side reactions .
Experimental validation via kinetic studies (e.g., Arrhenius plots) is critical to confirm computational predictions .
Advanced: How should researchers resolve contradictions in reported stability data (e.g., degradation under varying pH)?
Contradictions often arise from differences in:
- Storage Conditions : Humidity and temperature fluctuations (e.g., RT vs. 4°C) can accelerate hydrolysis of the Boc group. Standardize storage at -20°C in desiccated environments .
- Analytical Methods : Compare HPLC-UV (λ = 254 nm) with LC-MS to distinguish degradation products (e.g., tert-butanol byproducts) .
- Buffers : Use phosphate (pH 7.4) vs. acetate (pH 5.0) buffers to simulate physiological vs. acidic conditions, correlating stability with intended applications .
Basic: What analytical techniques are essential for characterizing this compound, and how are they applied?
- NMR Spectroscopy :
- HPLC : Use C18 columns (ACN/water + 0.1% TFA) to assess purity and detect hydrolyzed byproducts .
- Mass Spectrometry : HRMS (ESI+) verifies molecular ion [M+H]⁺ and fragments (e.g., loss of Boc group, m/z ~100) .
Advanced: What methodologies assess the compound's stability under photolytic or oxidative stress?
- Forced Degradation Studies :
- Photolysis : Expose to UV light (λ = 365 nm) in quartz cuvettes; monitor via HPLC for adamantane ring oxidation .
- Oxidation : Treat with H₂O₂ (3% v/v) at 40°C; track Boc group integrity using FT-IR (loss of carbonyl peak at ~1700 cm⁻¹) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks to simulate long-term degradation .
Basic: What safety protocols are critical when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to minimize inhalation of dust (H335 risk) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can isotopic labeling (e.g., ¹³C-Boc) elucidate metabolic or degradation pathways?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
